molecular formula C18H14O3 B104633 CCRIS 779 CAS No. 64937-39-9

CCRIS 779

Cat. No.: B104633
CAS No.: 64937-39-9
M. Wt: 278.3 g/mol
InChI Key: QMVDCUCAPJTHNE-VSZNYVQBSA-N
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Description

CCRIS 779: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a stereoisomeric compound known for its complex structure, which includes multiple fused benzene rings and an epoxide group. This compound is of significant interest in scientific research due to its potential biological activities and interactions with DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCRIS 779 typically involves multi-step organic reactions. One common method includes the epoxidation of benz(a)anthracene derivatives followed by dihydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide group, leading to the formation of diol derivatives.

    Reduction: Reduction reactions can target the epoxide ring, converting it into a diol.

    Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Peracids and other oxidizing agents are commonly used for epoxidation.

    Reducing Agents: Sodium borohydride and other reducing agents can be used for the reduction of the epoxide ring.

    Catalysts: Transition metal catalysts are often employed to facilitate these reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, CCRIS 779 is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.

Biology

Biologically, this compound is studied for its interactions with DNA. It forms adducts with DNA, which can be used to understand the mechanisms of mutagenesis and carcinogenesis.

Medicine

In medicine, research focuses on the compound’s potential role in cancer development and its use as a biomarker for exposure to PAHs.

Industry

While its industrial applications are limited, the compound’s derivatives are explored for use in materials science and environmental monitoring.

Mechanism of Action

The mechanism by which CCRIS 779 exerts its effects involves its interaction with DNA. The compound forms covalent adducts with DNA, leading to structural changes that can result in mutations. These interactions are mediated by the epoxide group, which reacts with nucleophilic sites on the DNA.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: Another PAH with similar DNA-binding properties.

    Benz(a)anthracene: The parent compound from which CCRIS 779 is derived.

    Chrysene: A PAH with a similar structure but different biological activities.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both dihydroxy and epoxide groups, which contribute to its distinct reactivity and biological interactions.

Properties

CAS No.

64937-39-9

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol

InChI

InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1

InChI Key

QMVDCUCAPJTHNE-VSZNYVQBSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O

Synonyms

[1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol,

Origin of Product

United States

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